Eda-DA (tfa)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

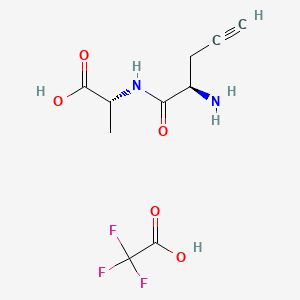

Eda-DA (tfa) is a compound known as an N-terminal labeled dipeptide probe. It is primarily used for labeling peptidoglycan in bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eda-DA (tfa) is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a dipeptide structure. The synthesis typically involves the following steps:

Formation of the dipeptide: The dipeptide is synthesized by coupling two amino acids, such as ethynyl-D-alanine and D-alanine.

Incorporation of the alkyne group: The alkyne group is introduced into the dipeptide structure through a reaction with an appropriate alkyne-containing reagent.

Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high level of purity

Industrial Production Methods

Industrial production of Eda-DA (tfa) follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of the starting materials are reacted under controlled conditions to produce the dipeptide with the alkyne group.

Purification and quality control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity

Chemical Reactions Analysis

Types of Reactions

Eda-DA (tfa) undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This click chemistry reaction involves the reaction of the alkyne group in Eda-DA (tfa) with an azide group to form a triazole ring

Labeling reactions: Eda-DA (tfa) is used to label peptidoglycan in bacteria through its alkyne group, which reacts with azide-modified fluorescent dyes.

Common Reagents and Conditions

Copper sulfate and sodium ascorbate: These reagents are commonly used in CuAAC reactions to catalyze the formation of the triazole ring.

Fluorescent dyes: Azide-modified fluorescent dyes, such as Alexa Fluor 488, are used in labeling reactions.

Major Products Formed

Triazole derivatives: The primary product formed from CuAAC reactions involving Eda-DA (tfa) is a triazole derivative.

Labeled peptidoglycan: In labeling reactions, the major product is peptidoglycan labeled with a fluorescent dye.

Scientific Research Applications

Eda-DA (tfa) has a wide range of scientific research applications, including:

Chemistry: It is used in click chemistry reactions to study and modify various chemical structures.

Biology: Eda-DA (tfa) is employed to label peptidoglycan in bacteria, allowing researchers to study bacterial cell walls and their dynamics.

Medicine: The compound is used in the development of diagnostic tools and therapeutic agents targeting bacterial infections.

Industry: Eda-DA (tfa) is utilized in the production of labeled compounds for various industrial applications .

Mechanism of Action

Eda-DA (tfa) exerts its effects through the following mechanism:

Incorporation into peptidoglycan: The compound is incorporated into the peptidoglycan of bacteria through the action of the enzyme MurF in the cytoplasmic pathway.

Click chemistry reaction: The alkyne group in Eda-DA (tfa) reacts with azide-modified molecules through CuAAC, enabling selective labeling of peptidoglycan

Comparison with Similar Compounds

Eda-DA (tfa) is unique due to its specific structure and labeling capabilities. Similar compounds include:

Ethynyl-D-alanine: A component of Eda-DA (tfa) that also contains an alkyne group.

D-alanine: Another component of Eda-DA (tfa) that is commonly found in bacterial cell walls.

Other dipeptide probes: Various dipeptide probes with different labeling groups are used for similar applications .

Eda-DA (tfa) stands out due to its high specificity and efficiency in labeling peptidoglycan, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Eda-DA (tfa), or ethynyl-D-alanyl-D-alanine trifluoroacetate, is a modified D-amino acid that has garnered attention in biological research due to its unique properties and applications in studying bacterial cell wall synthesis. This article explores the biological activity of Eda-DA (tfa), highlighting its mechanisms, applications, and relevant case studies.

Overview of Eda-DA (tfa)

Eda-DA is a fluorescent amino acid that can be incorporated into peptidoglycan structures of bacteria. This incorporation allows researchers to visualize and study bacterial processes non-invasively. The compound's ability to form stable conjugates with biomolecules makes it particularly useful in chemical biology and microbiology.

Eda-DA functions primarily by acting as a substrate analogue for peptidoglycan transpeptidases, enzymes responsible for the assembly of bacterial cell walls. The incorporation of Eda-DA into the peptidoglycan layer allows for real-time imaging of cell wall synthesis, providing insights into bacterial growth dynamics and antibiotic interactions.

Key Mechanisms:

- Bioorthogonal Chemistry : Eda-DA can undergo click chemistry reactions, allowing it to label specific sites within the bacterial cell wall without disrupting cell viability.

- Fluorescent Labeling : The compound can be conjugated with various fluorophores, enabling visualization under fluorescence microscopy.

Research Findings

Recent studies have demonstrated the effectiveness of Eda-DA in various applications:

- Visualization of Peptidoglycan Synthesis : Eda-DA has been used to track peptidoglycan biosynthesis in live bacterial cells. For instance, its incorporation into Chlamydia trachomatis has allowed researchers to confirm the presence of peptidoglycans in this human pathogen .

- Monitoring Antibiotic Effects : Studies have employed Eda-DA to observe changes in peptidoglycan synthesis during antibiotic treatment, revealing how bacteria adapt to stress conditions .

Case Study 1: Bacterial Cell Wall Dynamics

In a study involving Bacillus subtilis, researchers utilized Eda-DA to monitor the spatial distribution of new versus old cell wall material. By combining Eda-DA with fluorescently tagged proteins involved in cell division, they achieved multi-color imaging that elucidated the dynamics of cell wall growth during bacterial division .

| Parameter | Observation |

|---|---|

| Bacterial Species | Bacillus subtilis |

| Imaging Technique | Multi-color fluorescence microscopy |

| Key Findings | Spatial distribution of new vs. old peptidoglycan during division |

Case Study 2: Antibiotic Interaction

Another significant application of Eda-DA was observed in a study examining the predation cycle between Bdellovibrio bacteriovorus and Escherichia coli. Researchers used Eda-DA to visualize how these bacteria interact and how antibiotics affect their growth, providing valuable insights into microbial ecology and antibiotic resistance mechanisms .

| Parameter | Observation |

|---|---|

| Interaction Studied | Bdellovibrio bacteriovorus vs. E. coli |

| Imaging Technique | Super-resolution microscopy |

| Key Findings | Dynamics of predation and antibiotic impact |

Properties

Molecular Formula |

C10H13F3N2O5 |

|---|---|

Molecular Weight |

298.22 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H12N2O3.C2HF3O2/c1-3-4-6(9)7(11)10-5(2)8(12)13;3-2(4,5)1(6)7/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13);(H,6,7)/t5-,6-;/m1./s1 |

InChI Key |

BRIXKPONTJDKNO-KGZKBUQUSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC#C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.